molecular formula C18H18ClN3O2 B5876441 6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine

6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine

Cat. No.: B5876441
M. Wt: 343.8 g/mol
InChI Key: IIISNWRYNYSOSC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorophenyl group, an ethoxy group, and an oxadiazole moiety

Preparation Methods

The synthesis of 6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and amines under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Ethoxylation: The ethoxy group can be added through an etherification reaction using ethanol and an acid catalyst.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under reflux conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: The oxadiazole ring can participate in cyclization reactions with various nucleophiles, leading to the formation of fused heterocyclic systems.

Scientific Research Applications

6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine involves its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine can be compared with similar compounds such as:

    6-(4-Bromophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine: This compound features a bromophenyl group instead of a chlorophenyl group, which may result in different reactivity and biological activity.

    6-(4-Methylphenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine: The presence of a methyl group instead of a chlorine atom can influence the compound’s lipophilicity and pharmacokinetic properties.

    6-(4-Fluorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine: The fluorophenyl derivative may exhibit different electronic properties and binding affinities compared to the chlorophenyl derivative.

Properties

IUPAC Name

3-[6-(4-chlorophenyl)-2-ethoxypyridin-3-yl]-5-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-4-23-18-14(16-21-17(11(2)3)24-22-16)9-10-15(20-18)12-5-7-13(19)8-6-12/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIISNWRYNYSOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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